molecular formula C18H16N2OS B5754463 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 497246-02-3

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B5754463
CAS No.: 497246-02-3
M. Wt: 308.4 g/mol
InChI Key: LFNDSAZDPHWTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one is a synthetic small molecule belonging to the quinazolinone class, a scaffold recognized for its significant potential in anticancer research . While this specific derivative is a novel research chemical, its core structure is closely related to compounds that have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) carcinomas . The strategic incorporation of the 2-methylallylthio moiety at the 2-position of the quinazolinone ring is a rational modification aimed at enhancing biological activity, a design principle supported by structure-activity relationship (SAR) studies of analogous compounds . The primary research value of this compound and its analogs lies in their ability to function as potential inhibitors of key tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptors disrupts critical signaling pathways that drive tumor cell proliferation and angiogenesis, making them prominent targets in oncology drug discovery. Promising quinazolinone derivatives have been shown to inhibit EGFR with IC50 values in the sub-micromolar range, rivaling the potency of established drugs like erlotinib (IC50 = 0.23 µM) . Furthermore, research on related molecules indicates that this class can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M or G1/S phases, providing multiple mechanisms to suppress cancer cell growth . This product is intended for research purposes only , strictly for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are strongly advised to consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13(2)12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNDSAZDPHWTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497246-02-3
Record name 2-((2-METHYL-2-PROPENYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Thioether Formation: The 2-methylallylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with 2-methylallylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Tetrahydroquinazoline

    Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Quinazolinone derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound could be investigated for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors involved in critical cellular processes. For example, they may inhibit kinases, which are enzymes that play a key role in cell signaling pathways. The 2-methylallylthio group could enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Antiparasitic Activity

  • (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one (Compound 6) Substituents: 4-Nitrostyryl group at position 2. Activity: Exhibited exceptional antipromastigote activity against Leishmania donovani (IC₅₀ = 0.023 µg/mL), 2× and 150× more potent than amphotericin B and miltefosine, respectively. Molecular docking revealed hydrogen bonding with key amino acid residues in the target enzyme . Comparison: The nitro group enhances electron-withdrawing effects, improving target binding. In contrast, the 2-methylallylthio group in the target compound may prioritize hydrophobic interactions over hydrogen bonding.

Carbonic Anhydrase (CA) Inhibition

  • 2-(Aliphatic-thio)quinazolin-4(3H)-ones (Compounds 2–4)
    • Substituents : Aliphatic thioethers (e.g., ethylthio, propylthio).
    • Activity : High inhibitory potency against hCA IX (KI = 7.1–12.6 nM) and hCA XII (KI = 3.1–8.6 nM). Aliphatic chains improve flexibility and enzyme active-site penetration .
  • 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one (Compound 5) Substituents: Benzylthio group at position 2. Activity: Moderate hCA I inhibition (KI = 229.4 nM) but improved antiplatelet activity (IC₅₀ = 9.5 µM against ADP-induced aggregation) .

Photochemical and Luminescent Properties

  • (E)-2-(5-Chloro-2-hydroxystyryl)-3-phenylquinazolin-4(3H)-one
    • Substituents : Hydroxystyryl group with chloro substitution.
    • Activity : Demonstrated optimal photochemical E-Z isomerization and luminescence (Φrel = 5.3%) due to excited-state intramolecular proton transfer (ESIPT) .
    • Comparison : The 2-methylallylthio group lacks proton-donating hydroxyl moieties, likely reducing photochemical activity compared to styryl derivatives.

Substituent Effects on Pharmacological Profiles

Compound Name Substituent at Position 2 Key Activity IC₅₀/KI Value Reference
Target Compound 2-Methylallylthio Not explicitly reported N/A N/A
(E)-2-(4-Nitrostyryl)-3-phenyl analog 4-Nitrostyryl Antileishmanial 0.023 µg/mL
2-(Benzylthio)-3-phenyl analog Benzylthio Antiplatelet 9.5 µM
2-(Ethylthio)-3-phenyl analog Ethylthio hCA XII Inhibition 3.1 nM
2-(Hydroxystyryl)-3-phenyl analog 5-Chloro-2-hydroxystyryl Photoluminescence Φrel = 5.3%

Key Trends :

  • Electron-withdrawing groups (e.g., nitro in styryl derivatives) enhance antiparasitic activity via improved target binding .
  • Aliphatic thioethers outperform benzylthio derivatives in CA inhibition due to better enzyme compatibility .
  • Hydrophobic substituents (e.g., benzylthio) favor antiplatelet activity by interacting with lipid-rich platelet membranes .

Biological Activity

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antihistaminic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-methyl aniline with carbon disulfide and subsequent treatments to form the quinazolinone scaffold. The compound's structure includes a quinazolinone ring substituted with a thioether group, which is believed to contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance, studies utilizing the CUPRAC assay have shown that certain substitutions at position 2 of the quinazolinone scaffold enhance antioxidant activity. The presence of hydroxyl groups in specific positions on the phenyl ring significantly increases this activity, suggesting a structure-activity relationship (SAR) that can be exploited for therapeutic applications .

Anticancer Properties

Quinazolinones have been extensively studied for their anticancer potential. A series of derivatives, including those similar to 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one, have shown cytotoxic effects against various cancer cell lines. Notably, compounds with specific substituents exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
1MCF-713.46
2HepG218.79

Antibacterial Activity

The antibacterial properties of quinazolinones have also been documented. Studies have reported that certain derivatives exhibit high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, modifications at the thioether position significantly enhance the antibacterial efficacy of these compounds .

Antihistaminic Activity

Some derivatives of quinazolinones have been evaluated for their antihistaminic properties. Research indicates that compounds similar to 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one can provide protection against histamine-induced bronchospasm in animal models, making them potential candidates for developing new antihistamines .

Case Studies

  • Antioxidant Evaluation : A study evaluated various quinazolinone derivatives for antioxidant activity using multiple assays (ABTS, TEAC). Results indicated that compounds with hydroxyl substituents exhibited superior antioxidant properties compared to those without such modifications .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of several quinazolinone derivatives against MCF-7 cells. The results showed that specific structural modifications led to enhanced cytotoxic effects, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

Q & A

Q. Why do some derivatives show potent NF-κB inhibition but weak anticancer activity in vivo?

  • Answer : Discrepancies may stem from:
  • Poor pharmacokinetics : Use PK/PD modeling to optimize dosing regimens.
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Tumor microenvironment factors : Test in 3D spheroid models or patient-derived xenografts (PDX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.